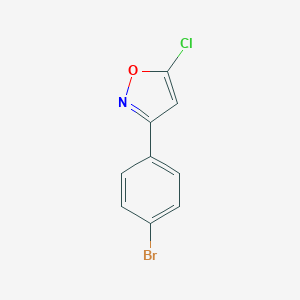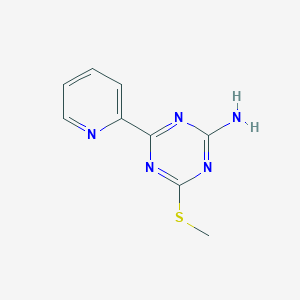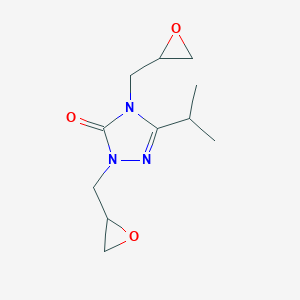
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, commonly known as epoxiconazole, is a fungicide that is widely used in agriculture. It belongs to the class of triazole fungicides and is effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. Epoxiconazole has gained attention due to its broad-spectrum activity, low toxicity, and high efficacy.
Mechanism Of Action
Epoxiconazole works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. It binds to the cytochrome P450 enzyme, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the disruption of fungal cell membrane structure and function, leading to the death of the fungus.
Biochemical And Physiological Effects
Epoxiconazole has been found to have low toxicity to mammals and is considered safe for use in agriculture. It has been shown to have no adverse effects on the growth and development of crops and does not accumulate in soil or water. However, it may have some effects on non-target organisms such as bees and aquatic organisms, and further studies are needed to assess its environmental impact.
Advantages And Limitations For Lab Experiments
Epoxiconazole has several advantages for use in lab experiments. It has a broad-spectrum activity and is effective against a wide range of fungal diseases. It is also easy to use and can be applied as a spray or through irrigation systems. However, it may have some limitations in lab experiments due to its potential effects on non-target organisms and the need for further studies to assess its environmental impact.
Future Directions
Epoxiconazole has several potential future directions for research. It may be used to control fungal diseases in new crops or in different regions of the world. It may also be used in combination with other fungicides to increase its efficacy and reduce the risk of resistance development. Additionally, further studies are needed to assess its environmental impact and potential effects on non-target organisms. Finally, epoxiconazole may have potential use as a pharmaceutical drug due to its antifungal properties, and further research is needed to explore this possibility.
Conclusion:
In conclusion, epoxiconazole is a fungicide that is widely used in agriculture due to its broad-spectrum activity, low toxicity, and high efficacy. It works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Epoxiconazole has several advantages for use in lab experiments, but may have potential effects on non-target organisms and the environment. Further research is needed to assess its environmental impact and potential use as a pharmaceutical drug.
Synthesis Methods
Epoxiconazole can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with epichlorohydrin and isopropylamine. The reaction takes place in the presence of a catalyst such as potassium carbonate and a solvent such as acetonitrile. The product is then purified by column chromatography to obtain pure epoxiconazole.
Scientific Research Applications
Epoxiconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. It has been used to control diseases such as powdery mildew, rust, and scab in crops such as wheat, barley, grapes, and apples. Epoxiconazole has also been studied for its potential use as a pharmaceutical drug due to its antifungal properties.
properties
CAS RN |
160455-70-9 |
|---|---|
Product Name |
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)10-12-14(4-9-6-17-9)11(15)13(10)3-8-5-16-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
NCUJZPXJVIWNMT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
synonyms |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



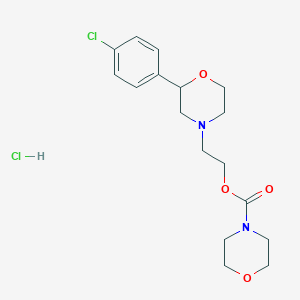
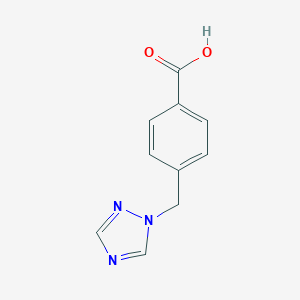
![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
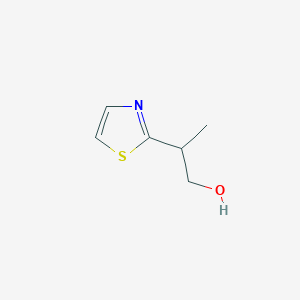
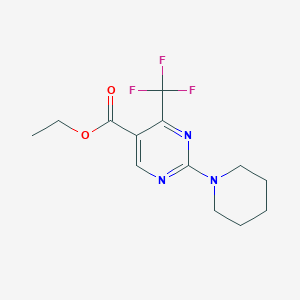
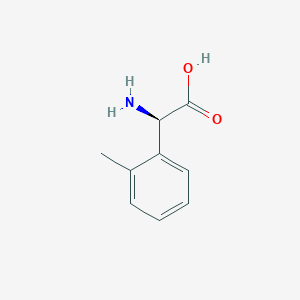
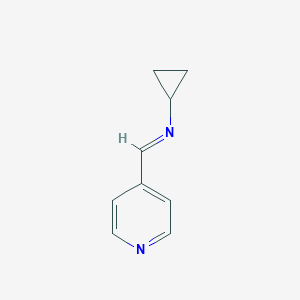
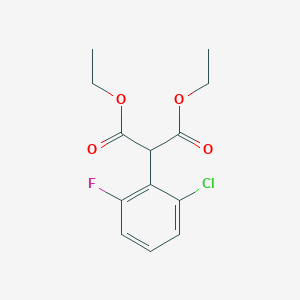
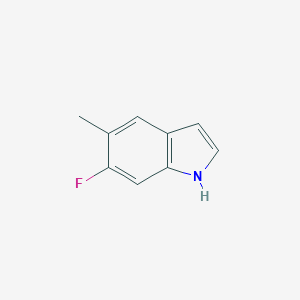
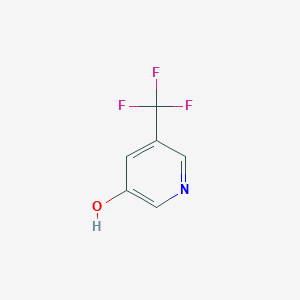
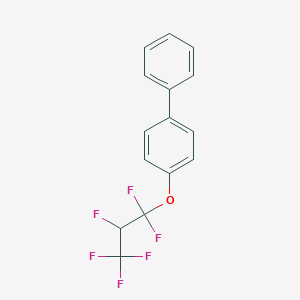
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
